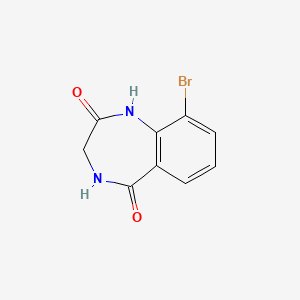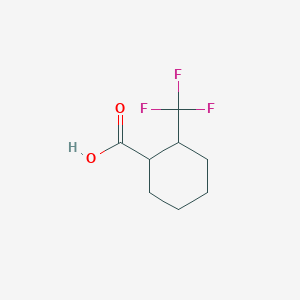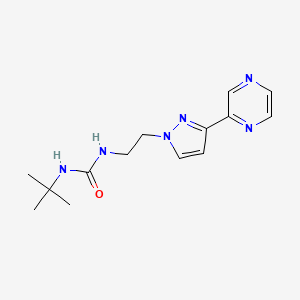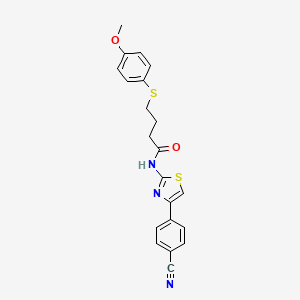
1,5-(Di-Boc)-3-hidroxi-1,5-diazocano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-(Di-Boc)-3-hydroxy-1,5-diazocane is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to a diazocane ring The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions
Aplicaciones Científicas De Investigación
1,5-(Di-Boc)-3-hydroxy-1,5-diazocane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to protect amine groups during synthesis.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the production of fine chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of the compound “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” is amines . The compound is used to protect amines in synthetic reactions . This protection is crucial in multi-step reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
The “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” compound interacts with its targets (amines) through a process known as Boc-protection . The amine attacks a carbonyl site of di-tert-butyl dicarbonate (Boc2O), creating a tert-butyl carbonate leaving group that breaks down to carbon dioxide gas and tert-butoxide . The base then abstracts a proton from the positively charged amine .
Biochemical Pathways
The biochemical pathway affected by “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” involves the protection of amines. This protection is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Result of Action
The result of the action of “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” is the protection of amines, which are crucial in various chemical reactions . This protection allows for the successful execution of multi-step reactions in synthetic organic chemistry and peptide synthesis .
Action Environment
The action of “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” can be influenced by environmental factors such as temperature and pH . For instance, the Boc group is stable towards most nucleophiles and bases . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane typically involves the protection of the amine groups on the diazocane ring with Boc groups. One common method involves the reaction of the diazocane with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (NEt₃) or pyridine (Py). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, is becoming more common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,5-(Di-Boc)-3-hydroxy-1,5-diazocane can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation/Reduction: The compound can undergo oxidation or reduction reactions depending on the desired transformation.
Common Reagents and Conditions
Deprotection: TFA, HCl, or other strong acids.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Deprotection: The major product is the free amine form of the diazocane.
Substitution: Depending on the reagent used, various substituted diazocane derivatives can be formed.
Oxidation/Reduction: Oxidized or reduced forms of the diazocane ring.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diazocane: The parent compound without Boc protection.
1,5-(Di-Boc)-1,5-diazocane: Similar structure but without the hydroxyl group.
1,5-(Di-Boc)-3-amino-1,5-diazocane: Similar structure with an amino group instead of a hydroxyl group.
Uniqueness
1,5-(Di-Boc)-3-hydroxy-1,5-diazocane is unique due to the presence of both Boc-protected amine groups and a hydroxyl group. This combination allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
ditert-butyl 3-hydroxy-1,5-diazocane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAGUJMSRHGACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC(C1)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2511953.png)
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2511958.png)


![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2511967.png)
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/new.no-structure.jpg)
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)




